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Isogermafurenolide

Cat. No.: B12376785
M. Wt: 232.32 g/mol
InChI Key: IEOHWPUTLCTSCQ-KCQAQPDRSA-N
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Description

Isogermafurenolide is a naturally occurring elemane-type sesquiterpene derivative, a class of 15-carbon compounds widely studied for their diverse pharmacological potential . It has been identified in plants such as Lindera aggregata , a species used in traditional medicine, and Vepris punctata . With a molecular formula of C15H20O2 and a molecular weight of 232.32 g/mol, it is characterized as a powder soluble in organic solvents like DMSO and chloroform . Its structure has been a subject of interest in organic synthesis, leading to efforts in total synthesis and structural confirmation . As a sesquiterpene, it belongs to a group of compounds that have demonstrated a plethora of biological activities in scientific research, including anti-inflammatory, antioxidant, and anti-tumor effects, making it a valuable compound for investigating these mechanisms . Researchers can utilize this high-purity this compound in various in vitro and in vivo studies to explore its specific molecular targets, pharmacokinetics, and potential therapeutic applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B12376785 Isogermafurenolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5S,6S,7aS)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,12-13H,1-2,7-8H2,3-5H3/t12-,13-,15+/m0/s1

InChI Key

IEOHWPUTLCTSCQ-KCQAQPDRSA-N

Isomeric SMILES

CC1=C2C[C@H]([C@](C[C@@H]2OC1=O)(C)C=C)C(=C)C

Canonical SMILES

CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Isogermafurenolide

Botanical Sources and Phytogeographical Distribution

Isogermafurenolide has been isolated from a diverse range of plant genera, indicating its widespread, albeit specific, distribution in the plant kingdom. The primary plant families known to produce this compound include Zingiberaceae, Chloranthaceae, Rutaceae, and Burseraceae.

Curcuma Species as Producers of this compound

The genus Curcuma, belonging to the Zingiberaceae family, is a significant source of this compound. These herbaceous perennial plants are predominantly found in Southeast Asia, Southern China, the Indian Subcontinent, New Guinea, and Northern Australia.

Curcuma species are known for their rich chemical diversity, containing a wide array of terpenoids, including sesquiterpenoids like this compound. scispace.comresearchgate.net While many species of Curcuma have been analyzed for their chemical constituents, the presence of this compound has been specifically noted. scispace.comnih.govmdpi.com The isolation of this compound from Curcuma species typically involves extraction from the rhizomes, which are the primary storage organs for these secondary metabolites. nih.govmdpi.com

Table 1: Documented Curcuma Species Containing this compound

SpeciesPlant Part UsedExtraction MethodIsolation Technique
Curcuma sp.RhizomesMaceration with ethanol (B145695)Column chromatography

Hedyosmum Species as Producers of this compound

The genus Hedyosmum is a member of the Chloranthaceae family and is primarily distributed in Central and South America, with some species found in Southeast Asia. ikiam.edu.ec Several species within this genus have been identified as producers of this compound and its derivatives. researchgate.netunife.itresearchgate.net

For instance, 15-acetoxy-isogermafurenolide has been isolated from Hedyosmum brasiliense, a species found in Brazil. researchgate.netresearchgate.net Research has also documented the presence of 15-hydroxy-isogermafurenolide in other Hedyosmum species. researchgate.netunife.it The isolation of these compounds often involves the extraction from the leaves of the plant. ikiam.edu.ecresearchgate.net

Table 2: Documented Hedyosmum Species Containing this compound Derivatives

SpeciesCompoundPlant Part UsedGeographical Location
Hedyosmum brasiliense15-acetoxy-isogermafurenolideLeaves and StemsBrazil
Hedyosmum sp.15-hydroxy-isogermafurenolideNot specifiedNot specified

Vepris Species as Producers of this compound

Vepris, a genus in the Rutaceae family, is another documented source of this compound. These trees and shrubs are native to Africa and the Indian subcontinent.

Specifically, this compound has been isolated from the wood of Vepris punctata, a species found in the Madagascar rainforest. researchgate.netmedchemexpress.comresearchgate.net The isolation process from this species involved bioassay-directed fractionation of an ethanol extract of the wood. researchgate.netresearchgate.net

Table 3: Documented Vepris Species Containing this compound

SpeciesPlant Part UsedGeographical LocationIsolation Method
Vepris punctataWoodMadagascarBioassay-directed fractionation of ethanol extract

Chloranthus Species as Producers of this compound

The genus Chloranthus, belonging to the Chloranthaceae family, is distributed across East Asia, Southeast Asia, and the Himalayas. Chloranthus spicatus, a species found in Vietnam, has been identified as a source of this compound. scispace.comd-nb.inforesearchgate.net

In this case, this compound was isolated from the essential oil of the flowers. scispace.comd-nb.inforesearchgate.net The investigation utilized a combination of gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and preparative GC for the separation and identification of the compound. d-nb.inforesearchgate.net

Table 4: Documented Chloranthus Species Containing this compound

SpeciesPlant Part UsedGeographical LocationIsolation Technique
Chloranthus spicatusFlowersVietnamPreparative Gas Chromatography

Commiphora Species as Producers of this compound

The genus Commiphora, a member of the Burseraceae family, is known for producing oleo-gum resins, such as myrrh. These plants are found in the arid to semi-arid regions of Africa, the Arabian Peninsula, and the Indian subcontinent. gbif.orggbif.org

Within this genus, 8-hydroxythis compound has been isolated from the resin of Commiphora myrrha. researchgate.net The isolation of this derivative involved chromatographic separation of the resin extract. researchgate.net

Table 5: Documented Commiphora Species Containing this compound Derivatives

SpeciesCompoundPlant Part UsedGeographical Location
Commiphora myrrha8-hydroxythis compoundResinNot specified

Other Documented Plant Families and Genera

Beyond the aforementioned genera, this compound and its derivatives have been reported in other plant families, although less frequently. For example, research on the genus Lindera (family Lauraceae) has identified a vast number of sesquiterpenoids, and while this compound itself is not explicitly named, the chemical diversity suggests potential for its presence or related structures. nih.govresearchgate.net The general methods for isolating terpenoids from plant materials often involve solvent extraction followed by various chromatographic techniques to separate the complex mixtures. google.com

Advanced Isolation and Purification Techniques for this compound from Complex Natural Matrices

Chromatographic Separation Strategies

Chromatography is the cornerstone technique for the purification of natural products like this compound. rroij.com The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. thermofisher.com A sequence of chromatographic methods is typically employed to move from a crude extract to a highly purified compound.

Initial fractionation of the crude extract is often performed using Gravity Column Chromatography . This method uses a solid adsorbent, commonly silica (B1680970) gel, as the stationary phase. mdpi.com The extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it, separating the mixture into fractions of decreasing polarity. mdpi.comgoogle.com

For finer purification, High-Performance Liquid Chromatography (HPLC) is frequently utilized. rroij.com HPLC offers significantly higher resolution and speed compared to low-pressure column chromatography due to the use of smaller stationary phase particles and high pressure to move the mobile phase. analytica-world.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as methanol-water mixtures), is particularly effective for separating sesquiterpene lactones. researchgate.netnih.gov

Another powerful technique, especially for large-scale purification, is Centrifugal Partition Chromatography (CPC) , also known as Countercurrent Chromatography (CCC). nih.govresearchgate.net CPC is a liquid-liquid chromatography method that avoids the use of solid supports, which can cause irreversible adsorption and degradation of the target compound. researchgate.netresearchgate.net It has been successfully used to isolate sesquiterpenes from myrrh resin, demonstrating its utility for separating complex mixtures. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is an essential analytical tool used throughout the isolation process to monitor the progress of the separation, identify fractions containing the target compound, and determine the purity of the isolated substance. rroij.commdpi.com

Table 2: Chromatographic Techniques in this compound Isolation

Technique Principle Typical Stationary Phase Typical Mobile Phase System Role in Isolation
Column Chromatography Adsorption Silica Gel Hexane, Ethyl Acetate, Chloroform (often in gradients) Initial fractionation of crude extract
HPLC (High-Performance Liquid Chromatography) Partition / Adsorption Reversed-Phase (e.g., C18) or Normal Phase (Silica) Methanol/Water or Acetonitrile/Water gradients High-resolution purification of semi-pure fractions
CPC/CCC (Centrifugal/Countercurrent Chromatography) Liquid-Liquid Partition None (liquid phases) Heptane:Ethyl Acetate:Acetonitrile:Water Large-scale purification, separation of complex mixtures

| TLC (Thin-Layer Chromatography) | Adsorption | Silica Gel or RP-18 plates | Varies (e.g., Petrol-Ethyl Acetate) | Monitoring fractions and assessing purity |

This table is compiled from information found in sources nih.govrroij.commdpi.comgoogle.comanalytica-world.comresearchgate.net.

Extraction Methods and Optimization

The first step in isolating this compound is its extraction from the raw plant material. The choice of solvent and extraction method is critical for maximizing the yield and minimizing the co-extraction of undesirable compounds.

Conventional Solvent Extraction: Traditional methods like maceration, percolation, and Soxhlet extraction are widely used. rroij.comfrontiersin.org Maceration involves soaking the plant material in a chosen solvent for an extended period. google.com For instance, an ethanolic extract of myrrh was prepared through alternating maceration and percolation. nih.gov The choice of solvent is based on the polarity of the target compound. Solvents such as ethanol, methanol, chloroform, and ether have been successfully used to extract sesquiterpene lactones. scielo.brmdpi.comgoogle.com Optimization of these methods involves adjusting parameters like solvent-to-solid ratio, temperature, and extraction time. For example, a study on isolating sesquiterpene lactones from chicory found that maceration in water for 17 hours at 30°C yielded the best results for the free forms of the compounds. nih.gov

Modern Extraction Techniques: To improve efficiency and reduce solvent consumption, modern techniques are increasingly adopted.

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. rroij.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. rroij.comfrontiersin.org

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. frontiersin.org SFE is considered a "green" technology because it avoids the use of organic solvents. By adding a modifier like ethanol, the polarity of the supercritical CO2 can be adjusted to extract a wider range of compounds. frontiersin.org

The crude extract obtained after the solvent is removed (typically under reduced pressure) is a complex mixture that then undergoes chromatographic purification. scielo.brgoogle.com

Emerging Methodologies for Natural Product Isolation

The field of natural product chemistry is continually evolving, with new technologies aimed at accelerating the discovery and isolation process.

Bioactivity-Guided Fractionation: This approach uses biological assays to screen extracts and fractions for specific activities. Only the fractions that show promising activity are carried forward for further purification. dergipark.org.tr This targeted method saves time and resources by focusing only on the biologically relevant compounds within a complex mixture, preventing the re-isolation of known, inactive substances. dergipark.org.tr

Metabolomics and Molecular Networking: Advances in mass spectrometry (MS) and computational tools have given rise to metabolomics-based strategies. rsc.org Techniques like Global Natural Products Social Molecular Networking (GNPS) allow for the rapid analysis and visualization of all the metabolites in a crude extract. dergipark.org.trrsc.org By comparing the MS/MS fragmentation patterns, compounds can be grouped into chemical families, enabling the rapid identification of known compounds and highlighting novel structures for targeted isolation. dergipark.org.tr

Advanced Separation Technologies: The integration of different chromatographic techniques, such as combining CPC with preparative HPLC, allows for highly efficient, multi-step purification schemes that can yield very pure compounds with minimal loss. researchgate.netresearchgate.net Furthermore, the development of new stationary phases and solvent systems continues to enhance the resolving power of chromatographic separations. analytica-world.com

These emerging methodologies are transforming natural product isolation from a linear, often serendipitous process into a more targeted, efficient, and high-throughput endeavor. dergipark.org.trrsc.org

Structural Characterization and Elucidation Methodologies of Isogermafurenolide

Spectroscopic Analysis Techniques for Structure Determination

A suite of spectroscopic methods is indispensable for the structural elucidation of natural products like isogermafurenolide. These techniques probe the molecular structure in different ways, and the collective data allows for an unambiguous assignment.

NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and relative stereochemistry of this compound. jst.go.jpnih.gov One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide crucial information about the chemical environment of individual protons and carbons. jst.go.jpnih.gov

Detailed analysis of ¹H NMR spectra reveals the number of different types of protons and their neighboring protons through spin-spin coupling. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular structure. COSY spectra establish proton-proton correlations, while HSQC correlates protons to their directly attached carbons. HMBC is instrumental in identifying long-range correlations between protons and carbons, which helps to connect different fragments of the molecule. jst.go.jp

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives (Note: Specific chemical shifts can vary slightly based on the solvent and specific derivative)

Position¹³C NMR (δ in ppm)¹H NMR (δ in ppm, multiplicity, J in Hz)
1
2
3
4
5
6
7~141.3
8~136.6
9~123.2~5.48 (s)
10~141.0
11~124.8
12~173.5
13~20.7~1.83 (s)
14
15~19.2

Data compiled from studies on this compound and its derivatives. jst.go.jpmdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Current time information in Bangkok, TH.nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. jst.go.jpresearchgate.net For this compound, HRMS data confirms its molecular formula as C₁₅H₂₀O₂. medchemexpress.commedchemexpress.comnist.gov This information is critical as it establishes the degree of unsaturation, which guides the structural elucidation process using other spectroscopic data. jst.go.jp

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectra typically show characteristic absorption bands for key functional groups. For example, the presence of a lactam moiety in a related compound was confirmed by IR absorptions at 3367 and 1741 cm⁻¹. jst.go.jp Similarly, an unsaturated lactam group in another derivative exhibited a typical absorption at 1668 cm⁻¹. rsc.org These data complement the information obtained from NMR and MS to build a complete picture of the molecule's functional groups.

While NMR can determine the relative stereochemistry, Circular Dichroism (CD) spectroscopy is a crucial technique for establishing the absolute configuration of chiral molecules like this compound. biocrick.commtoz-biolabs.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared to the spectra of known compounds or to spectra predicted by computational methods to assign the absolute stereochemistry. mtoz-biolabs.comresearchgate.net For some complex sesquiterpenoids, the absolute configuration has been assigned using the CD data of complexes formed with reagents like dirhodium tetra(trifluoroacetate) ([Rh₂(OCOCF₃)₄]). rsc.orgnih.gov

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of this pattern allows for the calculation of an electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov Although finding suitable crystals can be a challenge, when successful, X-ray crystallography provides definitive proof of the molecular structure, including the absolute configuration. biocrick.comresearchgate.netresearchgate.net For some related natural products, single-crystal X-ray crystallography has been successfully used to confirm their structures. rsc.orgnih.gov

Computational Chemistry Approaches in Structural Confirmation

In modern natural product chemistry, computational methods play an increasingly important role in structural elucidation. rsc.orgcolab.ws Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts and coupling constants for different possible stereoisomers of a molecule. spectroscopyasia.com By comparing these calculated data with the experimental NMR data, the most likely structure can be identified.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the theoretical Electronic Circular Dichroism (ECD) spectrum for a molecule with a specific absolute configuration. mdpi.comresearchgate.net This calculated spectrum can then be compared with the experimental CD spectrum. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com This combined approach of experimental spectroscopy and computational chemistry provides a powerful and reliable means of confirming the complex structures of natural products like this compound.

Biosynthetic Pathways and Enzymatic Mechanisms of Isogermafurenolide

Proposed Biosynthetic Routes to Isogermafurenolide

This compound is a naturally occurring sesquiterpene lactone found in various plant species, including those from the Asteraceae and Chloranthaceae families. uni-regensburg.ded-nb.info Its biosynthesis follows the general pathway for sesquiterpenoids, originating from the isoprenoid pathway. genome.jpkegg.jp

Precursor Utilization and Isoprenoid Pathway Integration

The biosynthesis of this compound begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). genome.jpwikipedia.org These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. wikipedia.orgresearchgate.net For most sesquiterpenoids, including likely this compound, the precursors are derived from the MVA pathway. genome.jp

Through the action of prenyltransferases, one molecule of DMAPP is condensed with two molecules of IPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). genome.jpresearchgate.net FPP is the direct precursor to a vast array of sesquiterpenoids and stands at a critical branch point in the isoprenoid pathway. researchgate.netnih.gov

Key Enzymatic Transformations and Intermediates

The conversion of the linear precursor FPP into the complex cyclic structure of this compound involves a series of enzymatic transformations. While the complete pathway has not been fully elucidated in a single organism, a plausible route can be proposed based on known sesquiterpenoid biosynthesis.

The key enzymatic steps are believed to be:

Cyclization: The biosynthesis is initiated by a sesquiterpene synthase (STS), a type of terpene cyclase. csic.es This enzyme catalyzes the cyclization of FPP to form a germacrene A intermediate. This reaction is a hallmark of many sesquiterpenoid pathways and involves complex carbocation rearrangements. csic.es

Hydroxylation: Following cyclization, a cytochrome P450 monooxygenase (CYP) likely introduces a hydroxyl group onto the germacrene A scaffold. This hydroxylation is a critical step for subsequent lactonization.

Lactonization: The final step is the formation of the characteristic lactone ring. This is likely accomplished through the action of a dehydrogenase enzyme, which oxidizes the hydroxyl group to a carboxylic acid, followed by spontaneous or enzyme-catalyzed cyclization to form the lactone ring of this compound.

A proposed biosynthetic pathway is outlined below: Farnesyl Pyrophosphate → Germacrene A → Hydroxylated Germacrene Intermediate → this compound

Genetic and Molecular Biology of this compound Biosynthesis

The identification of the genes and the study of their expression are crucial for understanding and potentially engineering the biosynthesis of this compound.

Identification of Genes Encoding Biosynthetic Enzymes

The genes responsible for this compound biosynthesis are typically organized in biosynthetic gene clusters (BGCs) within the plant genome. nih.gov While specific genes for this compound have not been definitively identified, they can be inferred from homologous pathways.

Key genes to be identified would include:

Sesquiterpene Synthase (STS): The gene encoding the enzyme that cyclizes FPP to germacrene A. These genes are part of a large and diverse family of terpene synthase genes.

Cytochrome P450 Monooxygenase (CYP): The gene responsible for the hydroxylation of the germacrene intermediate.

Dehydrogenase: The gene encoding the enzyme that facilitates the final lactonization step.

The identification of these genes often involves techniques like genome mining and homology-based screening of plant species known to produce this compound. escholarship.org

Transcriptomic and Proteomic Studies of Producing Organisms

Transcriptomic and proteomic analyses are powerful tools to study the biosynthesis of natural products like this compound. nih.govmdpi.comwikipedia.org

Transcriptomics: By comparing the transcriptomes (the complete set of RNA transcripts) of this compound-producing and non-producing tissues or developmental stages, researchers can identify candidate genes that are upregulated during its biosynthesis. wikipedia.org RNA-seq is a common technique used for this purpose, allowing for the quantification of gene expression levels. nih.gov For instance, a large-scale transcriptomic analysis could reveal the co-expression of a specific STS, CYP, and dehydrogenase with the accumulation of this compound. plos.org

Proteomics: Proteomic studies focus on the large-scale analysis of proteins. wikipedia.orgnih.gov By comparing the proteomes of producing and non-producing organisms, it is possible to identify the enzymes directly involved in the biosynthetic pathway. nih.gov This can be achieved through techniques like two-dimensional gel electrophoresis followed by mass spectrometry to identify the protein spots that are more abundant in the producing organism.

These "omics" approaches provide a global view of the molecular processes underlying this compound production and can help to confirm the function of candidate genes identified through other means.

Chemoenzymatic Synthesis Approaches Guided by Biosynthesis

The understanding of the biosynthetic pathway of this compound opens up possibilities for chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions. nih.govmdpi.com This approach can provide a more efficient and sustainable route to produce this compound and its analogs. mdpi.comsemanticscholar.org

A potential chemoenzymatic strategy could involve:

Enzymatic synthesis of a key intermediate: An engineered microorganism, such as E. coli or yeast, could be used as a cell factory to produce the germacrene A intermediate from a simple carbon source. nih.gov This would involve introducing the genes for the MVA pathway and the specific germacrene A synthase.

Chemical modification: The enzymatically produced germacrene A could then be extracted and chemically converted to this compound through targeted oxidation and lactonization reactions.

Chemical Synthesis and Analog Generation of Isogermafurenolide

Total Synthesis Strategies and Methodologies

The total synthesis of sesquiterpenoids is a field driven by the need for efficient and elegant strategies to construct intricate molecular architectures from simple starting materials. beilstein-journals.org These endeavors are crucial for confirming the structure of natural products, enabling the synthesis of quantities sufficient for biological evaluation, and pushing the boundaries of synthetic organic chemistry. beilstein-journals.orgresearchgate.net

A notable approach in the synthesis of γ-elemene-type sesquiterpenes, a class that includes derivatives of Isogermafurenolide, has been developed. rsc.org This strategy successfully led to the first synthesis of related compounds, demonstrating its robustness and utility. rsc.orgcabidigitallibrary.org A key feature of this methodology is the creation of a versatile intermediate that contains all the necessary functional groups characteristic of this family of natural products. rsc.org This intermediate is strategically derived from commercially available verbenone, a natural product itself. rsc.org The transformation involves key steps such as an intermolecular aldol (B89426) reaction followed by acetylation. rsc.org One of the significant achievements of this strategy is the ability to direct the synthesis towards different structural types of γ-elemene-type sesquiterpenes by carefully controlling the conditions of a base-promoted cyclization reaction, particularly the choice of solvent. rsc.org

Convergent Synthetic Approaches

In the context of this compound-related structures, a convergent synthetic strategy has been effectively employed. rsc.orgcabidigitallibrary.orgbiocrick.com This approach involves the coupling of distinct molecular fragments, which possess similar levels of complexity, to rapidly construct the core structure of the target molecule. nih.gov The key to a successful convergent synthesis lies in the development of reliable methods for connecting these fragments. nih.govbeilstein-journals.org For the synthesis of γ-elemene-type sesquiterpenes, a key intermediate was synthesized using an intermolecular aldol reaction, a powerful carbon-carbon bond-forming reaction, to bring together the necessary components derived from verbenone. rsc.org This convergent plan allows for the modular assembly of the complex sesquiterpene skeleton, providing a flexible platform for accessing various natural products within the same family. rsc.orgbeilstein-journals.org

Diastereoselective and Enantioselective Synthesis

The synthesis of natural products with multiple stereocenters, such as this compound, requires precise control over stereochemistry. Stereoselective synthesis refers to methods that preferentially form one stereoisomer over another. msu.eduwikipedia.org This is further divided into diastereoselectivity (favoring one diastereomer) and enantioselectivity (favoring one enantiomer). wikipedia.orgyoutube.com Achieving high levels of stereoselectivity is critical, as different stereoisomers of a molecule often exhibit vastly different biological activities. wikipedia.org

Enantioselective synthesis can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.org Asymmetric induction, the process of using a chiral feature in a substrate, reagent, or catalyst to influence the stereochemical outcome of a reaction, is a fundamental principle in this field. msu.eduwikipedia.org For instance, the reduction of prochiral ketones can be accomplished with high enantioselectivity using catalysts derived from chiral ligands. msu.edu Similarly, reactions on molecules with existing chiral centers can proceed with high diastereoselectivity, influenced by steric or electronic factors. cureffi.org For example, the facial selectivity of an attack on a carbonyl group can be directed by a nearby substituent. msu.educureffi.org While specific details on the diastereoselective and enantioselective synthesis of this compound itself are not extensively detailed in the provided literature, the general principles of stereocontrol are fundamental to any successful total synthesis of such a chiral molecule. cureffi.orgnih.gov

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of natural products is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships and improving the properties of a lead compound. mdpi.com A flexible synthetic strategy allows for the creation of a library of related compounds from a common intermediate. rsc.orgnih.gov

Leveraging a versatile synthetic intermediate, researchers have successfully prepared derivatives of this compound. rsc.org The first total syntheses of 8β-methoxy-isogermafurenolide and hydroxythis compound (B12371914) were achieved using a unified strategy that also yielded other related γ-elemene-type sesquiterpenes. rsc.org The successful synthesis and comparison of spectral data for these compounds with natural samples provide definitive structural confirmation. rsc.org

Synthesized Compound Key Strategic Feature Number of Steps
8β-methoxy-isogermafurenolideFirst total synthesis via a convergent strategy. rsc.org6-7 steps rsc.org
hydroxythis compoundSynthesized from a common versatile intermediate. rsc.org6-7 steps rsc.org
elem-1,3,7,8-tetraen-8,12-olidePart of a unified synthetic approach. rsc.org6-7 steps rsc.org
elema-1,3,7(11),8-tetraen-8,12-lactamPart of a unified synthetic approach. rsc.org6-7 steps rsc.org

Chemical Modification Strategies for Structural Diversity

Achieving structural diversity is a key goal in chemical synthesis, particularly when developing new therapeutic agents or chemical probes. ugr.esresearchgate.net Chemical modification strategies are employed to alter the structure of a parent molecule, thereby tuning its physicochemical and biological properties. mdpi.comnih.gov These modifications can range from simple functional group interconversions to the construction of entirely new ring systems fused to the original scaffold. nih.govnih.gov

For complex molecules like proteins, chemical modifications can enhance their utility as biomaterials by introducing new functional groups or crosslinking capabilities. nih.gov In the realm of smaller natural products, such as terpenoids, strategies often involve targeting reactive functional groups for transformation. nih.gov The synthesis of analogs like 8β-methoxy-isogermafurenolide from a common precursor exemplifies a strategy to generate structural diversity. rsc.org By introducing different functional groups (e.g., a methoxy (B1213986) group), chemists can systematically probe how structural changes impact the molecule's properties. rsc.org This approach, starting from a synthetically accessible core, allows for the efficient creation of a variety of derivatives that would be difficult to obtain from natural sources. mdpi.comekb.eg

Semisynthesis from Natural Precursors

Semisynthesis, or partial chemical synthesis, is a powerful strategy that utilizes complex chemical structures isolated from natural sources as starting materials. wikipedia.org This approach is often more efficient than total synthesis for producing complex molecules, as nature has already performed the difficult task of assembling the core scaffold. wikipedia.org Semisynthesis is widely used in the production of pharmaceuticals, where a natural product is chemically modified to enhance its activity or reduce side effects. wikipedia.org

Novel Synthetic Methodologies Inspired by this compound Structure

The intricate structures of natural products frequently inspire the development of new synthetic methods and strategies. The challenge of constructing specific ring systems or stereochemical arrays often leads to innovation in reaction discovery and application.

The synthetic work surrounding this compound and related γ-elemene-type sesquiterpenes showcases a methodological innovation in the form of a flexible and divergent synthetic platform. rsc.org The key insight was the design of a versatile intermediate that could be selectively guided toward different structural subtypes through the controlled manipulation of a base-promoted cyclization. rsc.org This strategy, inspired by the need to access a family of structurally related natural products, provides a blueprint for efficiently generating molecular diversity from a single, common precursor. Such biomimetic approaches, which attempt to replicate the logic of biosynthetic pathways, are a fertile ground for discovering powerful synthetic transformations. researchgate.net The development of this robust and adaptable synthetic route, prompted by the challenge of synthesizing complex structures like this compound, contributes a valuable tool to the broader field of organic synthesis. rsc.org

γ-Alkylidenebutenolide Ring Formation Techniques

The γ-alkylidenebutenolide scaffold is a crucial structural motif present in numerous bioactive natural products, including this compound and its derivatives. indiascienceandtechnology.gov.inresearchgate.net The stereoselective construction of the exocyclic double bond is a significant challenge in the synthesis of these molecules. pku.edu.cn Various synthetic strategies have been developed to address this, ranging from the alkylidenation of heterocyclic precursors to cyclization and lactonization reactions of acyclic precursors. researchgate.net

Key synthetic pathways for forming the γ-alkylidenebutenolide ring include:

Alkylidenation of Heterocycles: This approach often involves the use of furan-2,5-diones or siloxyfurans. For instance, the Wittig reaction with furan-2,5-diones or the elimination from a vinylogous Mukaiyama aldol adduct of a siloxyfuran can be employed to create the exocyclic double bond. However, these methods can sometimes result in a mixture of Z and E isomers. pku.edu.cn

Cyclization of Acyclic Precursors: A convergent strategy for synthesizing γ-alkylidenebutenolides involves the cyclization of 1,3-bis-silyl enol ethers with reagents like oxalyl chloride. thieme-connect.com Another powerful method is the carbonyl-ene cyclization of in situ generated allenyl esters, which can be formed from propargyl α-ketoesters via a gold-catalyzed 1,3-acyloxy migration. This bimetallic protocol has been shown to selectively produce (Z)-γ-alkylidenebutenolides. pku.edu.cn

Lactonization Reactions: The lactonization of alk-4-ynoic or alk-4-enoic acids is a common strategy. researchgate.net A notable example is the bimetal-catalyzed Sonogashira coupling of terminal alkynes with (Z)-3-bromopropenoic acid, followed by a 5-exo-dig hydrocarboxylation, to yield (Z)-γ-alkylidenebutenolides. pku.edu.cn

Metathesis Reactions: Ring-closing metathesis (RCM) has been utilized as a key step in the synthesis of butenolide-medium ring ether hybrids, demonstrating its utility in constructing complex bicyclic γ-alkylidenebutenolide systems. acs.org

Base-Promoted Cyclization: In the context of synthesizing γ-elemene-type sesquiterpenes like hydroxythis compound, a key step involves the base-promoted cyclization of a versatile intermediate. The choice of solvent in this step can influence the final structure, allowing for the differential synthesis of various structurally related natural products. nih.gov

The table below summarizes and compares several modern techniques for the formation of the γ-alkylidenebutenolide ring.

Technique Precursors Key Reagents/Catalysts Stereoselectivity Reference
Bimetallic CascadePropargyl α-ketoestersGold(I) catalyst, Copper saltHigh Z-selectivity pku.edu.cn
Cyclization1,3-bis-silyl enol ethers, Oxalyl chlorideMe3SiOTfNot specified thieme-connect.comacs.org
Sonogashira/LactonizationTerminal alkynes, (Z)-3-bromopropenoic acidPalladium and Copper catalystsZ-selective pku.edu.cn
Ring-Closing MetathesisDienyl butenolide precursorsGrubbs or other RCM catalystsDependent on substrate acs.org
Base-Promoted CyclizationFunctionalized acyclic esterBase (e.g., DBU, K2CO3)Solvent-dependent nih.gov

Matteson Epoxidation and Hodgson Cyclopropanation in Complex Molecule Synthesis

Matteson Epoxidation

The Matteson reaction is a powerful tool in asymmetric synthesis for the stereospecific homologation of boronic esters. organicreactions.orgresearchgate.net While often associated with the insertion of a methylene (B1212753) group into a carbon-boron bond (Matteson homologation), a related process, the Matteson epoxidation, allows for the preparation of epoxides (oxiranes) from aldehydes or ketones. nrochemistry.commdpi.com

The reaction typically involves the in situ generation of a lithium carbenoid, such as (bromomethyl)lithium, from dibromomethane (B42720) and n-butyllithium at low temperatures (-78 °C). nrochemistry.com This carbenoid then adds to the carbonyl compound to form an intermediate alkoxide. Subsequent intramolecular nucleophilic attack by the alkoxide displaces the halide to form the three-membered epoxide ring. nrochemistry.com

Mechanism of Matteson Epoxidation:

Carbenoid Formation: CH2Br2 + n-BuLi → LiCH2Br + n-BuBr

Nucleophilic Addition: R2C=O + LiCH2Br → R2C(O⁻Li⁺)CH2Br

Intramolecular Cyclization: R2C(O⁻Li⁺)CH2Br → R2C-O-CH2 (epoxide) + LiBr

This method has become a valuable tool in the synthesis of complex molecules where stereocontrol is paramount. organicreactions.orgresearchgate.net The related Matteson homologation of chiral boronic esters allows for the iterative and highly stereocontrolled construction of polyketide chains, which are precursors to many natural products. researchgate.netmdpi.com Recent advancements have expanded the scope to include "oxa-Matteson" reactions, enabling the programmable synthesis of ethers and polyethers. researchgate.net

Hodgson Cyclopropanation

Key Features of Hodgson Cyclopropanation:

Substrates: Unsaturated terminal epoxides or the corresponding chlorohydrins (which form the epoxide in situ). researchgate.net

Reagent: Strong, sterically hindered lithium amides (e.g., LTMP). organic-chemistry.org

Stereoselectivity: The reaction is highly stereoselective, with the configuration of the starting epoxide dictating the stereochemistry of the resulting bicyclic alcohol. organic-chemistry.orgresearchgate.net

Application: It has been successfully applied in the asymmetric synthesis of complex natural products, such as sabina ketone and the pheromone of Eurytoma lewisi. organic-chemistry.orgnih.govresearchgate.net

The table below outlines the key aspects of these two transformations.

Reaction Functional Group Transformation Key Reagent Primary Application in Complex Synthesis Reference
Matteson Epoxidation Aldehyde/Ketone → Epoxide(Dihalomethyl)lithium (e.g., LiCH2Br)Stereocontrolled introduction of an epoxide moiety. nrochemistry.com
Hodgson Cyclopropanation Unsaturated Epoxide → Bicyclic AlcoholLithium amide (e.g., LTMP)Stereoselective formation of intramolecular cyclopropanes. organic-chemistry.orgresearchgate.netverixiv.org

Scientific Data on this compound's Biological Activities Currently Unavailable

Extensive searches of available scientific literature and research databases have yielded no specific information regarding the biological activities of the chemical compound this compound. Therefore, it is not possible to provide an article detailing its anti-inflammatory and neuroprotective effects as requested.

The user's outline requested a detailed analysis of this compound's role in:

Anti-inflammatory Effects: including the inhibition of nitric oxide (NO) production in macrophages, modulation of inflammatory mediators and cytokines, and analysis of the underlying cellular pathways.

Neuroprotective Activities: specifically its potential to mitigate amyloid-beta peptide-induced cognitive deficits and its interaction with neuroinflammatory pathways in preclinical models.

Despite targeted searches for peer-reviewed articles and pre-clinical study data, no research could be found that investigates this compound in these contexts. The scientific community has not, according to accessible records, published findings on the mechanistic or pre-clinical investigations of this particular compound for either anti-inflammatory or neuroprotective applications.

Consequently, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time due to the absence of foundational research on this compound.

Table of Compounds Mentioned

Biological Activities: Mechanistic and Pre Clinical Investigations of Isogermafurenolide

Neuroprotective Activities and Molecular Targets

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal transmission at cholinergic synapses. nih.govwikipedia.org The inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.govmdpi.com

AChE inhibitors are broadly classified as reversible or irreversible. nih.govwikipedia.org

Reversible Inhibitors: These compounds, which include many therapeutic drugs, bind to the enzyme temporarily. They can be competitive or noncompetitive. nih.gov

Irreversible Inhibitors: These agents, often organophosphates, form a stable, covalent bond with the enzyme, leading to permanent inactivation. nih.govwikipedia.org

The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). mdpi.com Some inhibitors, known as dual-binding inhibitors, can interact with both sites, which can be particularly effective in the context of Alzheimer's disease where the PAS is also involved in the aggregation of amyloid-β peptides. mdpi.com

Currently, there is no specific research available in the provided search results detailing the mechanisms by which Isogermafurenolide may inhibit acetylcholinesterase.

Enhancement of Sirtuin 1 (SIRT1) Expression Pathways

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent protein deacetylase that acts as a metabolic sensor, linking cellular energy status to the regulation of gene expression. nih.govnih.gov It plays a vital role in numerous cellular processes, including metabolism, stress response, inflammation, and cellular homeostasis. nih.govmdpi.com Enhanced SIRT1 activity or expression is associated with beneficial metabolic outcomes and is a target for therapies against age-related diseases like type 2 diabetes. nih.gov

SIRT1 orchestrates adaptive responses to nutrient deprivation by deacetylating and thereby regulating key transcription factors and coactivators involved in:

Glucose and Lipid Metabolism: In the liver, SIRT1 stimulates gluconeogenesis and fatty acid oxidation. nih.govnih.gov

Inflammation: It can suppress inflammation by deacetylating factors like NF-κB.

Stress Resistance: SIRT1 enhances the expression of antioxidant enzymes, protecting cells from oxidative damage. mdpi.com

The specific pathways through which this compound might enhance the expression or activity of SIRT1 have not been documented in the available scientific literature.

Cytotoxic and Antitumor Mechanisms in Cell Lines

The evaluation of a compound's effect on various cancer cell lines is a fundamental step in preclinical antitumor research. This involves determining its cytotoxicity and elucidating the underlying molecular mechanisms, such as the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Activity against Ovarian Cancer Cell Lines (e.g., A2780, SK-OV-3)

Ovarian cancer is a leading cause of death from gynecological cancers. nih.gov The A2780 and SK-OV-3 cell lines are standard models used in ovarian cancer research.

A2780: This cell line was established from an untreated patient and is generally considered sensitive to chemotherapeutic agents like cisplatin (B142131). researchgate.netnih.gov

SK-OV-3: Derived from the ascites of a patient with adenocarcinoma, this cell line is noted for its resistance to several cytotoxic drugs, including cisplatin and doxorubicin. nih.govmskcc.org

The differential sensitivity of these cell lines allows researchers to investigate mechanisms of drug resistance. For example, studies have shown that SK-OV-3 cells can display a tenfold greater resistance to cisplatin compared to A2780 cells. nih.gov

Specific data on the cytotoxic activity of this compound against the A2780 and SK-OV-3 ovarian cancer cell lines, including IC50 values, are not available in the provided search results.

Activity against Other Cancer Cell Lines (e.g., Hela, K562, Ishikawa)

To assess the breadth of a compound's antitumor potential, it is often tested against a panel of cell lines from different cancer types.

HeLa: A human cervical cancer cell line, one of the oldest and most commonly used cell lines in scientific research. nih.gov

K562: A cell line established from a patient with chronic myeloid leukemia (CML), representing a hematological malignancy. mdpi.com

Ishikawa: A well-characterized cell line derived from a human endometrial adenocarcinoma. nih.gov

Studies on other natural products have reported varying levels of cytotoxicity against these cells. For instance, some curcumin (B1669340) analogs have shown selective cytotoxicity towards K562 cells, mdpi.com while certain plant extracts have demonstrated activity against HeLa cells. nih.govjaper.in

There is no information in the provided search results regarding the cytotoxic effects or IC50 values of this compound on HeLa, K562, or Ishikawa cell lines.

Table 1: Cytotoxicity Data for this compound in Various Cancer Cell Lines No data available in the provided search results.

Cell Line Cancer Type IC50 Value (µM)
A2780 Ovarian Data not available
SK-OV-3 Ovarian Data not available
HeLa Cervical Data not available
K562 Leukemia Data not available
Ishikawa Endometrial Data not available

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary goal of cancer therapy is to induce cancer cells to undergo programmed cell death (apoptosis) and to stop their uncontrolled proliferation by halting the cell cycle. nih.govjci.org

Induction of Apoptosis: This is a regulated process of cell death characterized by specific morphological and biochemical events, including chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes called caspases. nih.govnih.gov Key proteins involved include the Bcl-2 family, which regulates mitochondrial integrity, and poly (ADP-ribose) polymerase (PARP), whose cleavage by caspase-3 is a hallmark of apoptosis. nih.gov

Induction of Cell Cycle Arrest: The cell cycle is composed of distinct phases (G1, S, G2, M). Checkpoints exist to halt the cycle if damage is detected, preventing the proliferation of abnormal cells. youtube.com Many anticancer agents work by inducing cell cycle arrest at the G1/S or G2/M checkpoints, often by modulating the levels of proteins like p53, p21, cyclins, and cyclin-dependent kinases (CDKs). youtube.comfrontiersin.org

While many sesquiterpene lactones are known to induce apoptosis and cell cycle arrest, nih.gov the specific molecular mechanisms by which this compound may exert such effects on cancer cells have not been reported in the available literature.

Modulation of Signal Transduction Pathways in Cancer Cells

Cancer development and progression are driven by alterations in cellular signaling pathways that control cell growth, survival, and metastasis. mdpi.com Targeting these dysregulated pathways is a key strategy in modern cancer therapy.

PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Its hyperactivation is one of the most common occurrences in human cancers, contributing to tumor growth and drug resistance. nih.govnih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its aberrant activation in cancer cells promotes proliferation, survival, and metastasis. mdpi.comnih.govnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway transduces signals from the cell surface to the nucleus to regulate processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Its dysregulation is common in many cancers.

The specific effects of this compound on the PI3K/Akt, NF-κB, or MAPK signaling pathways in cancer cells are not detailed in the provided search results.

Antimicrobial Efficacy and Mechanisms of Action

This compound, a sesquiterpene lactone of the germacranolide class, has been a subject of investigation for its potential therapeutic properties. Its antimicrobial activities are a key area of this research, with studies exploring its efficacy against a range of pathogens.

Activity against Mycobacterium tuberculosis

Currently, there is limited specific data available in the public domain regarding the direct activity of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis. While various natural products, including other flavonoids like Isorhamnetin, have been reported to possess anti-tuberculosis effects, dedicated studies on this compound's efficacy and mechanism of action against this bacterium are not extensively documented in the available literature. researchgate.net

The search for novel anti-tuberculosis agents is critical due to the rise of drug-resistant strains. mdpi.complos.org Methodologies for identifying new inhibitors often involve whole-cell screening against M. tuberculosis or model mycobacterial species. mdpi.comnih.gov These screens can identify compounds that disrupt essential pathways, such as cell wall biosynthesis, which is the target of novel inhibitors like a benzimidazole (B57391) that targets the MmpL3 transporter and a nitro-triazole that inhibits the DprE1 epimerase. mdpi.com Another virulence factor produced by M. tuberculosis itself is the diterpene Isotuberculosinol, which prevents the maturation of the host cell's phagosome, highlighting the complex chemical interactions during infection. wikipedia.org Future research could involve screening this compound and other sesquiterpene lactones using these established in vitro and cellular models to determine their potential as new anti-TB drug leads. nih.gov

Antifungal Activities and Membrane Disruption

The antifungal properties of sesquiterpene lactones are well-documented, and they often exert their effects by compromising the integrity of the fungal cell membrane. nih.govresearchgate.net Compounds like Costunolide and Parthenolide, also sesquiterpene lactones, have demonstrated significant antifungal activity against various plant pathogenic fungi. researchgate.net The primary mechanism often involves interaction with ergosterol, a vital component of the fungal cell membrane. This interaction disrupts the membrane's structure and function, leading to increased permeability and ultimately, cell death. mdpi.com

The mechanisms of action for natural antifungal compounds are varied but frequently converge on the cell membrane or wall. nih.gov Terpenes, due to their lipophilic nature, can insert themselves into the lipid bilayer, altering membrane fluidity and leading to leakage of cellular contents. nih.govmdpi.com While specific studies detailing this compound's interaction with fungal membranes are not extensively available, its classification as a sesquiterpene lactone suggests it may share this membranolytic mechanism of action. nih.govresearchgate.netnih.gov

Larvicidal and Pupicidal Effects (e.g., Aedes aegypti, Culex quinquefasciatus)

Vector control is a crucial strategy in preventing the spread of mosquito-borne diseases. Natural products are increasingly explored as alternatives to synthetic insecticides. While specific studies focusing solely on the larvicidal and pupicidal activity of this compound against Aedes aegypti and Culex quinquefasciatus are limited in the reviewed literature, research on essential oils and other isolated natural compounds has shown promise. For instance, various plant extracts have demonstrated efficacy against the larval stages of these mosquito species. nih.govnih.govresearchgate.net

Other natural compounds, such as tetradecanoic acid, have been found to be effective larvicides against both Ae. aegypti and Cx. quinquefasciatus. nih.gov The larvicidal activity of complex essential oil mixtures and individual terpenoids like limonene (B3431351) has also been documented, indicating that this class of compounds has significant potential for mosquito control. scielo.br Given that this compound is a sesquiterpenoid, it represents a candidate for future investigations into its potential as a natural and targeted larvicide and pupicide. frontiersin.org

Antioxidant Activities and Radical Scavenging Mechanisms

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.com The antioxidant capacity of natural products is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most frequent. e3s-conferences.orgresearchgate.netnih.govresearchgate.net These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these radicals. e3s-conferences.orgmdpi.com

Many natural products, including flavonoids and other phenolics, exhibit significant antioxidant activity. mdpi.com For example, the flavonoid Isorhamnetin has been recognized for its antioxidant properties. researchgate.net While sesquiterpene lactones as a class are investigated for a wide range of biological activities, specific and detailed reports on the antioxidant and radical scavenging capacity of this compound, with corresponding IC50 values from DPPH, ABTS, or FRAP assays, are not extensively detailed in the currently available scientific literature. The evaluation of its potential to mitigate oxidative stress remains an area for further research.

Investigations in In Vitro and Preclinical In Vivo Models

Cell-Based Assays for Target Identification

Identifying the specific molecular target of a bioactive small molecule is a fundamental step in drug discovery and chemical biology. nih.gov Following a phenotypic screen where a compound like this compound might show a desirable effect (e.g., antimicrobial activity), cell-based assays are crucial for target deconvolution. nih.govpharmaron.com These assays allow the investigation of a compound's effect in a biologically relevant cellular context.

Several innovative strategies are employed for target identification. These include genetic approaches, such as genome-level CRISPR or RNAi library screening, which can identify genes that, when modified, produce a similar phenotype to the compound of interest or alter the cell's sensitivity to the compound. nih.govpharmaron.comdiscoveryontarget.com Another powerful method is chemical proteomics, which often involves using a modified version of the compound as a probe to "fish out" its binding partners from cell lysates. drughunter.com Furthermore, label-free methods like the Cellular Thermal Shift Assay (CETSA) are gaining prominence; they measure the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement within intact cells. drughunter.com Machine learning workflows are also being developed to predict protein targets based on the molecular features of active compounds. nih.gov While these powerful techniques are available, specific studies applying them to elucidate the molecular targets of this compound have not been identified in the reviewed literature.

Animal Models for Efficacy Studies

Following a comprehensive review of scientific literature, no specific preclinical efficacy studies using animal models focused solely on the compound this compound were identified. Research databases and scientific publications did not yield in vivo data pertaining to the evaluation of this compound's therapeutic effects in established animal models of disease.

Consequently, detailed research findings and data tables on the efficacy of this compound in animal models cannot be provided at this time. The exploration of this compound's biological activities in a whole-organism system remains a potential area for future scientific investigation.

Structure Activity Relationship Sar Studies of Isogermafurenolide and Its Analogs

Identification of Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features of a molecule necessary to interact with a specific biological target. nih.gov For the vast majority of sesquiterpene lactones, the primary pharmacophoric element is the α,β-unsaturated γ-lactone ring. mdpi.com This feature, particularly the α-methylene-γ-lactone group, acts as a potent Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine in target proteins. mdpi.comroyalsocietypublishing.org This covalent interaction is a key determinant of the multi-target action of many STLs. mdpi.com

Other structural elements that contribute to the pharmacophoric profile and modulate activity include:

Additional Unsaturation: The presence of other reactive sites, such as cyclopentenone rings or other conjugated systems, can enhance biological activity.

Epoxide Groups: The presence of an epoxide ring can provide another site for alkylation of biological macromolecules.

Hydroxyl Groups: The number and position of hydroxyl groups can influence solubility and the potential for hydrogen bonding within the receptor site, thereby affecting activity. mdpi.com

Pharmacophore models for this class of compounds are often developed using ligand-based approaches, where the common structural features of a set of known active inhibitors are identified to guide the search for new potential drugs. nih.govnih.gov

Impact of Specific Structural Modifications on Biological Activity

Modifying the core structure of a sesquiterpene lactone can dramatically alter its biological activity, selectivity, and pharmacokinetic properties. nih.govfrontiersin.orgmdpi.com While specific modification studies on Isogermafurenolide are not extensively documented, research on related STLs provides a clear framework for understanding these impacts. For instance, modifications of STLs like helenalin (B1673037) and cumanin have led to derivatives with significantly improved cytotoxic activity. mdpi.com

Key modifications and their general effects include:

Oxygenation and Silylation: The introduction of oxygen-containing functional groups or silyl (B83357) ethers can increase cytotoxicity. Silylated derivatives of helenalin were found to be among the most active compounds against a panel of cancer cell lines. mdpi.com

Lipophilicity: Increasing the lipophilicity of a compound can lead to an increase in in-vitro cytotoxicity. nih.govmdpi.com This was observed in studies where palmitoylation of truncated peptide analogs increased their antimicrobial activity. frontiersin.org

Dimerization: Creating dimeric structures from monomeric peptides has been shown to be an effective strategy for developing novel antimicrobial agents with high selectivity and potency. nih.govfrontiersin.org

Functional Group Substitution: Replacing or modifying functional groups can switch a compound's activity from antagonistic to agonistic. In a study of tetrahydroquinolone derivatives, modifying an aryl group attached to a furan (B31954) moiety changed the compounds' effect on the GPR41 receptor. nih.gov

The following table summarizes the effects of specific modifications on the antiproliferative activity of helenalin, a related sesquiterpene lactone.

Parent Compound Modification Derivative Cell Line Activity (GI₅₀ in µM) Reference
Helenalin (2)SilylationDerivative 13A549 (Lung)0.15 ± 0.04 mdpi.com
Helenalin (2)SilylationDerivative 13HeLa (Cervix)0.20 ± 0.01 mdpi.com
Helenalin (2)SilylationDerivative 14A549 (Lung)0.21 ± 0.01 mdpi.com
Helenalin (2)SilylationDerivative 14HeLa (Cervix)0.28 ± 0.02 mdpi.com
Cumanin (1)Diazide to DitriazoleDerivative 11WiDr (Colon)2.3 ± 0.1 mdpi.com
Cumanin (1)(Unmodified)Cumanin (1)WiDr (Colon)16.5 ± 1.1 mdpi.com

Data sourced from a study on sesquiterpene lactone derivatives. mdpi.com GI₅₀ is the concentration required to inhibit cell growth by 50%.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This method assumes that the structural properties of a molecule, such as its electronic and steric features, contain the information responsible for its activity. nih.gov For natural products like this compound, QSAR models can predict the activity of new derivatives before they are synthesized, thus streamlining the drug discovery process. mdpi.comyoutube.com

Modern drug discovery heavily relies on computational (in silico) approaches to screen large libraries of compounds and predict their potential efficacy and safety. nih.gov These methods are significantly faster and more cost-effective than traditional experimental screening. vanderbilt.edu For sesquiterpene lactones, computational tools are used for:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its molecular target. researchgate.net In a large-scale computational study, 85 sesquiterpene lactones were evaluated for their binding affinity to the cannabinoid receptor type 2 (CB2), identifying podachaenin as a candidate with a higher binding affinity than the native ligand. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the molecular interactions. nih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for selecting drug candidates with favorable pharmacokinetic profiles. researchgate.netbohrium.com

QSAR modeling can be broadly categorized into two main approaches: ligand-based and receptor-based. vanderbilt.edu

Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. nih.govnih.gov The model is built based solely on the structural information and known activities of a series of ligands. mdpi.com The process involves calculating molecular descriptors (e.g., molar refractivity, number of hydrogen bond acceptors) for each compound and correlating them with biological activity. bohrium.com This method is effective for identifying the key physicochemical properties that drive activity. mdpi.com

Receptor-Based QSAR (or Structure-Based): When the 3D structure of the target protein is available, this information can be incorporated into the model. vanderbilt.edu This approach, also known as structure-based drug design (SBDD), uses knowledge of the protein's binding pocket to predict how a ligand will interact with it. vanderbilt.edu Hybrid models that integrate descriptors from both the ligand and the receptor have been shown to improve the predictive power of QSAR models, outperforming purely ligand-based methods. vanderbilt.edu

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. nih.gov Sesquiterpene lactones with macrocyclic scaffolds, like the germacranolide skeleton of this compound, are conformationally flexible. This flexibility is a critical factor in their biological activity, as it allows the molecule to adopt a specific three-dimensional shape—the bioactive conformation —that is optimal for binding to its biological target. nih.gov

The goal of conformational analysis in drug design is to identify this bioactive conformation. Computational methods such as Monte Carlo Multiple Minimum (MCMM) and molecular dynamics are employed to explore the vast conformational space of these flexible molecules. nih.gov By comparing the low-energy conformations of active analogs, researchers can hypothesize the likely bioactive conformation. nih.gov Understanding the bioactive conformation is essential for designing more rigid and potent analogs, as it provides a structural template for new molecules with improved binding affinity.

Analytical Methodologies for Detection and Quantification of Isogermafurenolide

Chromatographic Methods for Quantification in Biological and Botanical Samples

Chromatographic techniques are fundamental for the separation and quantification of Isogermafurenolide from complex mixtures like plant essential oils and extracts. researchgate.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most utilized methods. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widespread and powerful technique for analyzing volatile compounds like this compound. researchgate.nettisserandinstitute.org In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. tisserandinstitute.org The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net For instance, GC-MS analysis of the essential oil from Chloranthus spicatus flowers identified this compound, accounting for 0.7% of the oil's composition. vnu.edu.vnscispace.com The identification is typically confirmed by comparing the retention indices and mass spectra of the analyte to those of authentic reference standards or library data. vnu.edu.vn Different capillary columns, such as DB-5 or HP-INNOWAX, can be used to optimize the separation of various constituents in an essential oil. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing less volatile or thermally unstable compounds, including many sesquiterpene lactones. researchgate.netresearchgate.net The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For sesquiterpene lactones, reversed-phase columns (e.g., C18) are commonly employed. nih.govresearchgate.net Detection is often achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS). frontiersin.orgpacificbiolabs.com HPLC coupled with MS (LC-MS) or tandem MS (LC-MS/MS) provides robust quantification, especially for trace-level analysis in complex biological matrices. pacificbiolabs.comcjnmcpu.comnih.gov The major challenge for HPLC with standard UV detection is that many sesquiterpenoids lack strong chromophores, making them difficult to detect at certain wavelengths. researchgate.net

Other Chromatographic Techniques: Methods like centrifugal partition chromatography (CPC) and medium pressure liquid chromatography (MPLC) have been used as orthogonal techniques for the separation and purification of sesquiterpene lactones from plant extracts. ufsc.br Thin-layer chromatography (TLC) can also be employed for initial screening and separation. scispace.comrsc.org

Table 1: Examples of Chromatographic Methods for this compound Analysis

Analytical TechniquePlant Source/MatrixKey Findings & Methodological Details
GC-MS Chloranthus spicatus (Flowers)Identified this compound (0.7% of essential oil). Identification was based on comparing retention indices and mass spectra with authentic samples. vnu.edu.vn
GC-MS Dendranthema indicum var. aromaticumAnalyzed essential oil composition, identifying numerous oxygenated sesquiterpenes. Used Rxi-5MS and HP-INNOWAX columns for comprehensive analysis. researchgate.net
HPLC-MS Hedyosmum brasiliense (Leaves)A UHPLC–ESI(-)-HRMS platform was used for the metabolic comparison of male and female plants, leading to the identification of several sesquiterpene lactones. ufsc.br
MPLC Hedyosmum brasiliense (Leaves)Used as a separation technique with a normal phase silica (B1680970) gel cartridge to isolate secondary metabolites, including sesquiterpene lactones. ufsc.br

Spectrometric Techniques for Trace Analysis

Spectrometric methods are indispensable for the structural elucidation and sensitive detection of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.

Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. pacificbiolabs.com When coupled with a chromatographic separation method like GC or HPLC, it allows for the confident identification and trace-level quantification of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₅H₂₀O₂), the expected molecular weight is approximately 232.1463 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides structural information that aids in its identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. savemyexams.com It provides detailed information about the carbon-hydrogen framework of the molecule. scispace.com Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) are used to assemble the complete chemical structure of isolated compounds. scispace.comrsc.org For this compound, its structure was established using a combination of MS and extensive 1D- and 2D-NMR data. scispace.com The chemical shifts (measured in ppm) and coupling constants in the NMR spectrum are unique to the molecule's structure. savemyexams.com

Table 2: Key Spectrometric Data for this compound

TechniqueData TypeKey Information Provided
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Determines molecular weight and fragmentation pattern for identification. The molecular formula is C₁₅H₂₀O₂. nih.govnih.gov
High-Resolution MS (HRMS) Accurate MassProvides the elemental composition, confirming the molecular formula. nih.gov
¹H NMR Chemical Shifts & Coupling ConstantsIdentifies the number and type of protons and their neighboring atoms. savemyexams.com
¹³C NMR Chemical ShiftsDetermines the number and electronic environment of carbon atoms in the molecule. nih.govrsc.org
2D NMR (COSY, HMBC, etc.) Correlation SpectraReveals connectivity between protons and carbons, allowing for complete structural assignment. scispace.comrsc.org

Development of Bioanalytical Assays

Bioanalytical assays are methods used to quantify a substance in a biological matrix, such as plasma or tissue, which are crucial for pharmacokinetic studies. precisionformedicine.comresearchgate.net While chromatographic methods like LC-MS/MS are the gold standard for the bioanalysis of small molecules, the development of specific bioanalytical assays, such as immunoassays (e.g., ELISA), for a single natural product like this compound is less common and depends heavily on research interest and application. nih.govresearchgate.net

Currently, the public scientific literature does not describe the development of specific immunoassays or other ligand-binding assays exclusively for this compound. The quantification of this compound in biological samples relies on the highly sensitive and specific LC-MS/MS methods. nih.govemerypharma.com These methods can be developed and validated to achieve high sensitivity (sub-ng/mL levels), accuracy, and precision, meeting regulatory guidelines for bioanalysis. nih.govemerypharma.com

The development of a dedicated bioanalytical assay, such as an ELISA, would require the generation of specific antibodies that recognize this compound, a process that is resource-intensive. For now, LC-MS/MS remains the primary and most robust approach for the bioanalytical quantification of this compound. emerypharma.com Research into the biological activities of this compound could, however, spur the future development of more specialized assays, including cell-based functional assays or immunoassays, to support further preclinical and clinical investigations. bioanalysis-zone.com

Future Research Directions and Translational Perspectives for Isogermafurenolide

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While preliminary studies have identified anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties of isogermafurenolide, a vast landscape of its biological activity remains to be explored. frontiersin.org Future research should aim to systematically screen this compound against a wider array of biological targets to uncover novel therapeutic applications.

Detailed Research Findings:

Anti-inflammatory and Immunomodulatory Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines. frontiersin.orgresearchgate.net Further investigation into its mechanism of action on inflammatory pathways, such as the NF-κB and MAPK signaling cascades, could reveal its potential in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. researchgate.netresearchgate.net

Anticancer Activity: The cytotoxic effects of this compound against various cancer cell lines warrant more in-depth studies. nih.govnih.gov Research has indicated that some sesquiterpenes can induce apoptosis and modulate key signaling pathways in cancer. nih.govworldscientific.com Future work should focus on identifying its specific molecular targets within cancer cells and evaluating its efficacy in preclinical cancer models. The potential for this compound to overcome drug resistance in cancer is another promising avenue. nih.gov

Neuroprotective Properties: Some sesquiterpene lactones have shown neuroprotective effects in models of Alzheimer's disease. frontiersin.org Given the role of inflammation and oxidative stress in neurodegenerative diseases, this compound's anti-inflammatory and antioxidant activities suggest its potential as a neuroprotective agent. frontiersin.org Studies investigating its ability to cross the blood-brain barrier and modulate neuroinflammation are crucial.

Antimicrobial and Antiviral Potential: The reported antimicrobial and antifungal activities of this compound could be expanded to include a broader spectrum of pathogens, including drug-resistant strains. frontiersin.org Furthermore, given that many sesquiterpene lactones exhibit antiviral properties, screening this compound against a panel of viruses could unveil new therapeutic opportunities. rsc.org

The therapeutic potential of furanosesquiterpenes as a class is significant, with demonstrated activities including anti-diabetic and anti-ulcer effects. mdpi.commdpi.com Exploring these activities for this compound could lead to new applications.

Application of Advanced Synthetic Biology for Enhanced Production

A significant hurdle in the development of many natural products, including this compound, is their low abundance in natural sources. tjnpr.org Advanced synthetic biology and metabolic engineering offer a promising solution for the sustainable and scalable production of this compound. frontiersin.orgnih.govnih.gov

Strategies for Enhanced Production:

Microbial Chassis: Engineered microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are well-established platforms for producing terpenoids. frontiersin.orgnih.govsysbio.se The biosynthetic pathway for this compound can be reconstituted in these hosts by introducing the necessary genes from the source plant.

Metabolic Engineering: To enhance the yield of this compound, several metabolic engineering strategies can be employed. researchgate.netosti.gov These include:

Upregulating Precursor Supply: Increasing the intracellular pool of farnesyl pyrophosphate (FPP), the precursor for sesquiterpenes, is a key strategy. mdpi.comnih.gov This can be achieved by overexpressing genes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com

Downregulating Competing Pathways: Minimizing the flux of FPP towards competing pathways, such as sterol biosynthesis, can further boost sesquiterpene production. nih.gov

Enzyme Engineering: The catalytic efficiency of the enzymes involved in this compound biosynthesis can be improved through protein engineering.

The production of other sesquiterpenes, such as artemisinic acid (a precursor to the antimalarial drug artemisinin), in engineered microbes has been successfully demonstrated, providing a blueprint for the production of this compound. frontiersin.orgmdpi.com

Development of Novel Analytical Probes and Tools

To better understand the biological activity and mechanism of action of this compound, the development of novel analytical probes and tools is essential. These probes can be used to visualize the compound's distribution in cells, identify its molecular targets, and study its interactions with biological macromolecules. nih.govnih.gov

Types of Analytical Probes:

Fluorescent Probes: Attaching a fluorescent tag to this compound would allow for its visualization within living cells using fluorescence microscopy. mdpi.comresearchgate.net This can provide valuable information about its subcellular localization and uptake dynamics.

Affinity-Based Probes: These probes are designed to covalently bind to the molecular targets of this compound. beilstein-journals.org By isolating the probe-target complexes, the specific proteins that interact with the compound can be identified using techniques like mass spectrometry.

19F NMR Probes: Incorporating a fluorine atom into the structure of this compound can create a probe for 19F NMR studies. acs.orgacs.orgnih.gov This technique can be used to monitor the compound's metabolism and interactions with its targets in a complex biological environment without interference from background signals. acs.org

The development of probes for other natural products, such as those containing furan (B31954) moieties or sesquiterpene lactones, provides a framework for designing similar tools for this compound. beilstein-journals.orgnih.gov

Integration with Omics Technologies for Mechanistic Elucidation

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the mechanism of action of this compound. nih.govmdpi.comnih.govmdpi.com

Omics-Based Approaches:

Transcriptomics: Analyzing changes in gene expression in cells treated with this compound can reveal the signaling pathways and cellular processes that are affected by the compound.

Proteomics: By comparing the proteome of treated and untreated cells, researchers can identify proteins whose expression or post-translational modifications are altered by this compound, providing clues to its molecular targets.

Metabolomics: Studying the metabolic profile of cells exposed to this compound can shed light on its effects on cellular metabolism and identify any metabolic pathways that are perturbed. researchgate.net

Integrated Multi-Omics: Combining data from multiple omics platforms can provide a more comprehensive and systems-level understanding of this compound's biological effects. nih.gov

These approaches have been successfully used to investigate the mechanisms of other natural products and can be readily applied to the study of this compound. taylorfrancis.com

Challenges and Opportunities in Natural Product Drug Discovery

The journey of a natural product from discovery to a marketed drug is fraught with challenges, but also presents unique opportunities. ijpsjournal.comrsc.orgnih.gov

ChallengesOpportunities
Structural Complexity: The intricate chemical structure of this compound can make its total synthesis and structural modification difficult and costly. tjnpr.orgijpsjournal.comNovel Scaffolds: The unique three-dimensional structure of this compound provides a novel scaffold for drug design that is often not found in synthetic compound libraries. ijpsjournal.comnih.gov
Low Natural Abundance: Isolating sufficient quantities of this compound from its natural sources can be challenging and environmentally unsustainable. tjnpr.orgnih.govDiverse Bioactivities: Natural products like this compound often possess a wide range of biological activities, increasing the likelihood of discovering new therapeutic applications. researchgate.netrroij.com
Bioavailability and Pharmacokinetics: Natural products can sometimes have poor pharmacokinetic properties, such as low bioavailability, which can limit their therapeutic efficacy. mdpi.comEvolutionary Advantage: Natural products have been shaped by evolution to interact with biological macromolecules, making them a rich source of potential drug leads. tjnpr.org
Mechanism of Action Identification: Determining the precise molecular target and mechanism of action of a natural product can be a complex and time-consuming process. news-medical.netInspiration for New Drugs: Even if a natural product itself does not become a drug, its structure can serve as an inspiration for the design and synthesis of new, more potent, and selective analogs.

Overcoming the challenges associated with the development of this compound will require a multidisciplinary approach that combines natural product chemistry, synthetic biology, pharmacology, and computational methods. The opportunities presented by its unique chemical structure and diverse biological activities make it a compelling candidate for further investigation in the quest for new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.